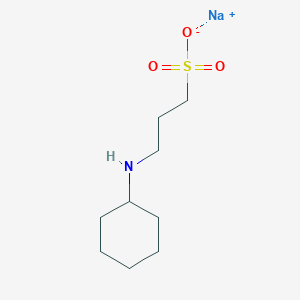

Sodium 3-(cyclohexylamino)propane-1-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;3-(cyclohexylamino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S.Na/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9;/h9-10H,1-8H2,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIDLTODXGXBFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635424 | |

| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105140-23-6 | |

| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 3-(cyclohexylamino)propane-1-sulfonate (CAPS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 3-(cyclohexylamino)propane-1-sulfonate, commonly known as CAPS. A zwitterionic buffer, CAPS is highly valued in biochemical and molecular biology research for its efficacy in alkaline conditions. This document details its chemical and physical properties, outlines key experimental protocols, and presents visual workflows to support its practical application in research and development.

Core Properties and Applications

This compound is the sodium salt of 3-(cyclohexylamino)-1-propanesulfonic acid. It is one of the "Good's buffers," recognized for its stability, low UV absorbance, and minimal interference in biological reactions.[1] Its primary characteristic is its high pKa, making it an excellent choice for maintaining a stable pH in the alkaline range of 9.7 to 11.1.[2][3]

The applications of CAPS are extensive and include:

-

Western Blotting: It is frequently used as a transfer buffer, particularly for high molecular weight proteins (>20 kDa).[4][5]

-

Protein Sequencing: The absence of primary amines in its structure prevents interference with Edman degradation chemistry, making it a preferred buffer for samples intended for N-terminal sequencing.[4][6]

-

Enzyme Kinetics: Its ability to buffer at high pH values is crucial for studying enzymes that exhibit optimal activity in alkaline environments, such as alkaline phosphatase.[3]

-

High-Performance Liquid Chromatography (HPLC): CAPS is used as a mobile phase component for the separation of basic drugs and other alkaline compounds.[7]

-

Capillary Electrophoresis: It serves as a component of the running buffer in certain capillary electrophoresis applications.[3]

A key advantage of CAPS is its negligible binding of metal ions, making it a suitable non-coordinating buffer for studying metalloenzymes.[3][8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of CAPS, providing a quick reference for experimental design.

| Parameter | Value | Notes |

| Molecular Formula | C₉H₁₈NNaO₃S | [9] |

| Molecular Weight | 243.30 g/mol | [9] |

| pKa (at 25°C) | 10.4 | The pH at which the protonated and deprotonated forms are in equal concentration.[10] |

| Effective pH Range | 9.7 – 11.1 | The optimal range where CAPS provides effective buffering capacity.[2][3] |

| ΔpKa/ΔT | -0.032 / °C | Describes the change in pKa per degree Celsius change in temperature.[10] |

| Solubility in Water | ~5 g/100 mL at 25°C | Solubility is highly dependent on pH; the free acid form is less soluble. |

| UV Absorbance (0.5M) | A260nm ≤ 0.05, A280nm ≤ 0.10 | Low absorbance in the UV range makes it suitable for spectrophotometric assays.[3] |

| Metal Ion Binding | Negligible | Shows weak or no complexation with most metal ions.[3][8] |

Experimental Protocols

This section provides detailed methodologies for the preparation and application of CAPS buffer in key experimental procedures.

Preparation of 1 L of 10X CAPS Transfer Buffer (100 mM, pH 11.0) for Western Blotting

This protocol outlines the preparation of a stock solution for use in Western blot transfers.

Materials:

-

3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS), MW: 221.32 g/mol

-

Sodium hydroxide (NaOH)

-

High-purity, deionized water

-

Calibrated pH meter

-

1 L volumetric flask

-

Stir plate and stir bar

Methodology:

-

Weigh out 22.13 g of CAPS powder and add it to a beaker containing approximately 800 mL of deionized water and a stir bar.

-

Place the beaker on a stir plate and begin stirring. The solution may appear cloudy as the CAPS powder has low solubility at neutral pH.

-

Slowly add a 10 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.

-

As the pH increases and approaches the pKa (around 10.4), the CAPS powder will begin to dissolve.

-

Continue to add NaOH until the target pH of 11.0 is reached and the solution becomes clear.

-

Carefully transfer the clear buffer solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

For a working transfer buffer (1X), dilute 100 mL of the 10X stock with 200 mL of methanol and 700 mL of deionized water. The final concentration will be 10 mM CAPS in 20% methanol.[8]

Western Blotting: Wet Transfer Protocol

This protocol describes the electrophoretic transfer of proteins from an SDS-PAGE gel to a membrane using a CAPS-based buffer.

Materials:

-

1X CAPS Transfer Buffer (10 mM CAPS, 10-20% methanol, pH 11.0)[4]

-

SDS-PAGE gel with separated proteins

-

PVDF or nitrocellulose membrane

-

Filter paper

-

Wet transfer apparatus

-

Power supply

Methodology:

-

Pre-equilibration: After electrophoresis, carefully remove the gel from its cassette. Equilibrate the gel in 1X CAPS Transfer Buffer for 10-15 minutes.

-

Membrane Activation (for PVDF): Briefly immerse the PVDF membrane in 100% methanol until it becomes uniformly translucent, then transfer it to 1X CAPS Transfer Buffer for at least 5 minutes. For nitrocellulose, simply equilibrate in the transfer buffer.

-

Assembly of the Transfer Stack:

-

Place the anode side of the transfer cassette in a shallow tray containing transfer buffer.

-

Place a pre-soaked sponge on the cassette, followed by two layers of pre-soaked filter paper.

-

Carefully place the equilibrated gel on the filter paper.

-

Place the activated and equilibrated membrane onto the gel, ensuring no air bubbles are trapped between the gel and membrane.

-

Add two more layers of pre-soaked filter paper on top of the membrane.

-

Place a final pre-soaked sponge on top and close the cassette.

-

-

Electrophoretic Transfer:

-

Place the assembled cassette into the transfer tank, ensuring the membrane is between the gel and the positive electrode (anode).[2]

-

Fill the tank with cold 1X CAPS Transfer Buffer.

-

Connect the power supply and perform the transfer. Typical conditions are 70V for 3 hours or 20V overnight.[2] It is recommended to perform the transfer in a cold room or with a cooling unit to prevent overheating.

-

-

Post-Transfer: Disassemble the stack and proceed with blocking and immunodetection steps.

Alkaline Phosphatase Activity Assay

This protocol provides a general framework for measuring alkaline phosphatase (ALP) activity using a CAPS buffer system and a chromogenic substrate.

Materials:

-

CAPS Assay Buffer (e.g., 100 mM CAPS, 1 mM MgCl₂, pH 10.5)

-

Substrate solution (e.g., p-Nitrophenyl Phosphate, pNPP)

-

Enzyme sample (e.g., cell lysate, purified ALP)

-

Stop solution (e.g., 3 M NaOH)

-

Spectrophotometer or microplate reader

Methodology:

-

Buffer Preparation: Prepare the CAPS Assay Buffer and adjust the pH to 10.5. The high pH is crucial for optimal ALP activity.

-

Reaction Setup:

-

Pipette the CAPS Assay Buffer into reaction tubes or microplate wells.

-

Add the enzyme sample to the buffer.

-

Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

-

Initiation of Reaction: Add the pNPP substrate solution to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a constant temperature for a defined period (e.g., 15-60 minutes). The ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Termination of Reaction: Stop the reaction by adding the stop solution. The strong base will denature the enzyme and enhance the color of the p-nitrophenol product.

-

Measurement: Measure the absorbance of the solution at 405 nm. The absorbance is directly proportional to the amount of p-nitrophenol produced and thus to the ALP activity.

-

Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol or by using the molar extinction coefficient of the product.

Visualizations

Logical Workflow for Buffer Selection

The following diagram illustrates the decision-making process for selecting CAPS as an appropriate buffer for a given experiment.

Experimental Workflow: Western Blotting Protein Transfer

This diagram outlines the key steps involved in the wet transfer of proteins using a CAPS-based buffer system.

References

- 1. carlroth.com [carlroth.com]

- 2. nordicbiosite.com [nordicbiosite.com]

- 3. goldbio.com [goldbio.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Alkaline Phosphatase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 6. CAPS (0.5 M, pH 10.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. bioradiations.com [bioradiations.com]

- 9. HPLC Separation of Drugs | SIELC Technologies [sielc.com]

- 10. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Sodium 3-(cyclohexylamino)propane-1-sulfonate (CAPS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of Sodium 3-(cyclohexylamino)propane-1-sulfonate, commonly known as CAPS. A zwitterionic buffer, CAPS is particularly valuable for biochemical and molecular biology applications requiring a stable alkaline environment.

Core Physicochemical Properties

CAPS is a white crystalline powder that is highly soluble in water. Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a secondary amine, provides excellent buffering capacity in the high pH range with minimal ionic interference.

Quantitative Data Summary

The key quantitative parameters of CAPS are summarized in the table below for easy reference and comparison.

| Parameter | Value | Temperature (°C) |

| pKa | 10.4 | 25 |

| Effective Buffering Range | 9.7 - 11.1 | 25 |

| Molecular Weight | 221.32 g/mol | N/A |

Experimental Protocols

Detailed methodologies for the determination of the pKa of CAPS and a common application in protein transfer are provided below.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a substance. This protocol outlines the procedure for determining the pKa of CAPS.

Materials and Equipment:

-

CAPS powder

-

Deionized water

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

250 mL beaker

-

Analytical balance

Procedure:

-

Preparation of CAPS solution: Accurately weigh approximately 2.21 g of CAPS (to prepare a 0.1 M solution in 100 mL) and dissolve it in 100 mL of deionized water in a 250 mL beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Initial pH measurement: Immerse the calibrated pH electrode into the CAPS solution and record the initial pH.

-

Titration with HCl: Fill the burette with standardized 0.1 M HCl. Add the HCl in small increments (e.g., 0.5 mL) to the CAPS solution while continuously stirring. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH drops significantly and then plateaus.

-

Titration with NaOH: Refill the burette with standardized 0.1 M NaOH. In a separate, freshly prepared 0.1 M CAPS solution, add the NaOH in small increments (e.g., 0.5 mL) while continuously stirring. Record the pH after each addition. Continue the titration until the pH rises significantly and then plateaus.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations. The pKa is the pH at the half-equivalence point. For the titration with a strong base (NaOH), the half-equivalence point is the volume of NaOH added that is half of the volume required to reach the equivalence point (the steepest point of the curve). The pH at this half-equivalence point is equal to the pKa.[1][2][3][4]

Western Blot Protein Transfer Using CAPS Buffer

CAPS buffer is frequently used for the electrotransfer of proteins from a polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose) during Western blotting, especially for high molecular weight proteins.[5]

Materials and Equipment:

-

Polyacrylamide gel with separated proteins

-

PVDF or nitrocellulose membrane

-

Filter paper

-

Sponges for transfer cassette

-

Transfer buffer (10 mM CAPS, 10% (v/v) methanol, pH 11.0)

-

Electro-transfer apparatus (wet or semi-dry)

-

Power supply

Procedure:

-

Prepare Transfer Buffer: To prepare 1 liter of transfer buffer, dissolve 2.21 g of CAPS in approximately 800 mL of deionized water. Adjust the pH to 11.0 using NaOH. Add 100 mL of methanol and bring the final volume to 1 liter with deionized water.[5][6]

-

Equilibrate Gel and Membrane: After electrophoresis, carefully remove the stacking gel and equilibrate the resolving gel in transfer buffer for 10-15 minutes.[7] If using a PVDF membrane, pre-wet it in methanol for 30 seconds and then transfer it to the transfer buffer.[8] Nitrocellulose membranes do not require methanol activation.

-

Assemble the Transfer Stack: Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the layers:

-

Sponge

-

Filter paper

-

Polyacrylamide gel

-

Membrane

-

Filter paper

-

Sponge

-

-

Electrotransfer: Place the assembled cassette into the transfer apparatus, ensuring the gel is towards the cathode (-) and the membrane is towards the anode (+). Fill the tank with transfer buffer. Connect the apparatus to a power supply and perform the transfer. Typical conditions for wet transfer are 100 V for 1-2 hours. These conditions may need to be optimized depending on the size of the proteins and the specific equipment used.[8][9]

-

Post-Transfer: After the transfer is complete, disassemble the cassette and rinse the membrane with deionized water. The membrane is now ready for blocking and subsequent immunodetection steps.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of CAPS buffer.

Caption: Workflow for Western blot protein transfer using CAPS buffer.

Caption: Workflow for pKa determination of CAPS by potentiometric titration.

References

- 1. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 2. sciencing.com [sciencing.com]

- 3. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 4. pennwest.edu [pennwest.edu]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. bioradiations.com [bioradiations.com]

- 7. licorbio.com [licorbio.com]

- 8. biocompare.com [biocompare.com]

- 9. nordicbiosite.com [nordicbiosite.com]

Preparation of CAPS Buffer for Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biochemical and molecular biology research, the precise control of pH is paramount for the success and reproducibility of experiments. Buffering agents are thus indispensable tools in the laboratory. Among the variety of available buffers, CAPS (3-(cyclohexylamino)-1-propanesulfonic acid) has emerged as a crucial component for assays requiring alkaline conditions. Its zwitterionic nature, high-purity standards, and optimal buffering capacity in the high pH range make it a preferred choice for a multitude of applications, from protein analysis to enzyme kinetics.

This technical guide provides a comprehensive overview of the preparation and application of CAPS buffer in biochemical assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile buffering agent in their work. The guide details the physicochemical properties of CAPS, provides step-by-step protocols for its preparation and use in various experimental settings, and presents a relevant biochemical signaling pathway where its application is particularly advantageous.

Physicochemical Properties and Applications of CAPS Buffer

CAPS is a zwitterionic biological buffer that is particularly effective in maintaining a stable pH in the alkaline range of 9.7 to 11.1.[1][2] Its pKa at 25°C is approximately 10.4. The molecular formula for CAPS is C₉H₁₉NO₃S, and its molecular weight is 221.32 g/mol .[1]

A key advantage of CAPS is its minimal reactivity with most enzymes and proteins, which ensures that it does not interfere with the biological processes being studied.[3] Furthermore, it exhibits negligible binding of metal ions, making it suitable for assays involving metalloenzymes.[1]

The primary applications of CAPS buffer include:

-

Western Blotting: It is widely used as a transfer buffer for the electroblotting of proteins, especially those with high molecular weights, from polyacrylamide gels to membranes like PVDF or nitrocellulose.[1][4]

-

Protein Sequencing: The high pH of CAPS buffer is advantageous for the sequencing of proteins and peptides, particularly those with high isoelectric points.[1][5]

-

Enzyme Assays: CAPS is an ideal buffer for studying enzymatic reactions that have an alkaline pH optimum, such as those catalyzed by alkaline phosphatase.[1]

-

Capillary Electrophoresis: It is also utilized as a buffer in capillary electrophoresis for the separation of various biomolecules.[6]

Data Presentation: Quantitative Overview of CAPS Buffer

For ease of comparison and quick reference, the following table summarizes the key quantitative data for CAPS buffer.

| Property | Value | Reference |

| Full Chemical Name | 3-(cyclohexylamino)-1-propanesulfonic acid | [1] |

| Molecular Formula | C₉H₁₉NO₃S | [1] |

| Molecular Weight | 221.32 g/mol | [1] |

| pKa (25°C) | 10.4 | |

| Effective pH Range | 9.7 - 11.1 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the preparation of CAPS buffer and its application in key biochemical assays.

Preparation of 1 M CAPS Stock Solution (pH 11.0)

Materials:

-

CAPS (3-(cyclohexylamino)-1-propanesulfonic acid) powder (MW: 221.32 g/mol )

-

Deionized water (dH₂O)

-

10 M Sodium hydroxide (NaOH) solution

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 221.32 g of CAPS powder and transfer it to a 1 L beaker.

-

Add approximately 800 mL of dH₂O to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the CAPS powder is completely dissolved.

-

Carefully add 10 M NaOH solution dropwise to adjust the pH to 11.0. Monitor the pH continuously using a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Store the 1 M CAPS stock solution at room temperature.

Western Blot Transfer Buffer (10 mM CAPS, 10% Methanol, pH 11.0)

Materials:

-

1 M CAPS stock solution (pH 11.0)

-

Methanol

-

Deionized water (dH₂O)

-

Graduated cylinders

-

Stirring vessel

Procedure:

-

To prepare 1 L of transfer buffer, combine the following in a suitable stirring vessel:

-

10 mL of 1 M CAPS stock solution (pH 11.0)

-

100 mL of methanol

-

890 mL of dH₂O

-

-

Mix the solution thoroughly.

-

The buffer is now ready for use in Western blot protein transfer procedures. This buffer is particularly suitable for high molecular weight proteins.[7]

Alkaline Phosphatase Assay in CAPS Buffer

While many commercial kits for alkaline phosphatase (ALP) assays provide their own buffers, CAPS buffer is an excellent choice for in-house or modified assays due to its optimal pH range for ALP activity.

Materials:

-

1 M CAPS stock solution (pH 10.5)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Alkaline phosphatase enzyme solution

-

Sample containing alkaline phosphatase

-

Microplate reader

-

96-well microplate

Procedure:

-

Prepare the Assay Buffer: Dilute the 1 M CAPS stock solution (pH 10.5) to a final working concentration of 100 mM in dH₂O.

-

Reaction Setup:

-

In a 96-well microplate, add 50 µL of the sample or ALP standard to each well.

-

Add 100 µL of the 100 mM CAPS assay buffer (pH 10.5) to each well.

-

-

Initiate the Reaction: Add 50 µL of the pNPP substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a predetermined amount of time (e.g., 15-30 minutes).

-

Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the alkaline phosphatase activity in the sample.

Mandatory Visualizations

Logical Workflow for CAPS Buffer Preparation

Caption: A step-by-step workflow for the preparation of a 1 M CAPS stock solution at pH 11.0.

Wnt/β-catenin Signaling Pathway and Alkaline Phosphatase Expression

The Wnt/β-catenin signaling pathway plays a crucial role in osteoblast differentiation and bone formation.[5] A key downstream effect of this pathway is the induction of alkaline phosphatase (ALP) expression, an enzyme critical for bone mineralization.[5][8] The high pH environment maintained by CAPS buffer is optimal for measuring the activity of the induced ALP.

Caption: The Wnt signaling pathway's role in promoting the expression of alkaline phosphatase.

References

- 1. josorge.com [josorge.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ard.bmj.com [ard.bmj.com]

- 5. BMP-2 controls alkaline phosphatase expression and osteoblast mineralization by a Wnt autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. dovepress.com [dovepress.com]

- 8. Wnt/β-Catenin Expression Does Not Correlate with Serum Alkaline Phosphatase Concentration in Canine Osteosarcoma Patients | PLOS One [journals.plos.org]

Material Compatibility of CAPS Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to CAPS Buffer

N-cyclohexyl-3-aminopropanesulfonic acid (CAPS) is a zwitterionic buffer developed by Good and colleagues. It is particularly valuable for its effective buffering capacity in the alkaline pH range of 9.7 to 11.1 (pKa at 25°C is 10.4).[1][2][3] This property makes it an indispensable reagent in various biochemical and molecular biology applications where maintaining a high pH is critical.[4][5]

Common applications include:

-

Western Blotting: Used as a transfer buffer, especially for proteins with high isoelectric points (pI > 8.5), facilitating efficient transfer to nitrocellulose or PVDF membranes.[3][5][6]

-

Protein Sequencing: The absence of glycine, which can interfere with Edman degradation, makes CAPS a preferred buffer for protein sequencing applications.[5][6]

-

Enzyme Assays: It is suitable for studying metal-dependent enzymes due to its very low metal-binding constants.[3] It is also used to maintain stable activity for enzymes like alkaline phosphatase that function in high pH environments.[1][4]

-

High-Performance Liquid Chromatography (HPLC): Its ability to provide a stable mobile phase at high pH makes it excellent for the separation of basic drugs.[4]

Given its use in sensitive and high-stakes applications, understanding the compatibility of CAPS buffer with common laboratory materials is paramount to ensure experimental integrity, reproducibility, and safety. Incompatibility can lead to issues such as buffer contamination from leached materials, loss of analyte due to adsorption, and degradation of equipment.

Material Compatibility Data

While comprehensive, direct quantitative data for CAPS buffer compatibility is not extensively published, this section provides a summary based on the known chemical properties of CAPS (a sulfonic acid derivative) and established compatibility data for similar chemical classes. The ratings provided are intended as a guide and should be confirmed with application-specific testing.

Table 1: Compatibility of CAPS Buffer with Common Laboratory Plastics

| Material | Chemical Name | Compatibility Rating | Expected Interaction & Remarks |

| PP | Polypropylene | A - Excellent | High resistance to sulfonic acids and amines. Autoclavable. Generally a safe choice for preparation and storage. |

| HDPE | High-Density Polyethylene | A - Excellent | Good chemical resistance. Suitable for short- to medium-term storage of working solutions.[7] |

| LDPE | Low-Density Polyethylene | B - Good | Generally good resistance, but may be more susceptible to stress cracking or swelling with long-term exposure compared to HDPE.[7] |

| PTFE | Polytetrafluoroethylene | A - Excellent | Extremely inert. Ideal for applications requiring the highest purity and minimal interaction, such as in HPLC tubing or valve components.[7] |

| PC | Polycarbonate | C - Fair to Poor | Susceptible to degradation and cracking by alkaline solutions. Should be avoided for long-term storage. Short-term contact may be acceptable, but requires testing. |

| PETG | Polyethylene Terephthalate Glycol | C - Fair to Poor | Can be attacked by alkaline solutions, leading to crazing and loss of strength. Not recommended for storing CAPS buffer. |

| PVC | Polyvinyl Chloride | B - Good | Generally resistant, but compatibility can vary significantly based on the formulation and plasticizers used. Testing is recommended. |

Rating Key:

-

A - Excellent: No or minimal effect.

-

B - Good: Minor effect, slight corrosion or discoloration.

-

C - Fair: Moderate effect, not recommended for continuous use.

-

D - Poor: Severe effect, not recommended for use.

Table 2: Compatibility of CAPS Buffer with Metals and Glass

| Material | Type | Compatibility Rating | Expected Interaction & Remarks |

| Stainless Steel 304 | Metal | B - Good | Generally good resistance. However, prolonged exposure, especially at elevated temperatures, could lead to minor corrosion or ion leaching.[8] Not recommended for applications highly sensitive to metal ions. |

| Stainless Steel 316 | Metal | A - Excellent | Superior corrosion resistance compared to 304 stainless steel due to molybdenum content. Preferred choice for metallic components in long-term contact with the buffer. |

| Titanium | Metal | A - Excellent | Highly inert and corrosion-resistant across a wide pH range. Suitable for critical applications. |

| Aluminum | Metal | D - Poor | Rapidly corrodes in alkaline solutions. Should not be used. |

| Borosilicate Glass | Glass | A - Excellent | Highly inert and suitable for preparation, storage, and use. The material of choice for minimizing potential contaminants. |

Experimental Protocols for Material Compatibility Assessment

For critical applications, especially in drug development and manufacturing, it is essential to perform specific compatibility testing. Below are generalized protocols for assessing material compatibility.

This protocol is designed to identify and quantify chemical species that migrate from a material into the CAPS buffer.[9][10][11]

Objective: To create a "worst-case" profile of potential contaminants (extractables) and to determine what substances migrate under normal conditions (leachables).[11][12]

Methodology:

-

Material Preparation:

-

Select representative samples of the material to be tested (e.g., pieces of tubing, container coupons, O-rings).

-

Clean the samples according to standard laboratory procedures to remove surface contaminants and rinse thoroughly with ultrapure water.

-

Measure and record the surface area and mass of each sample.

-

-

Extraction (Stressed Conditions):

-

Prepare a 50 mM CAPS buffer solution, pH 10.4, using ultrapure water.

-

Submerge the material samples in the CAPS buffer in sealed, inert containers (borosilicate glass or PTFE). Ensure a high surface-area-to-volume ratio.

-

Include a "blank" control container with only the CAPS buffer.

-

Expose the samples to exaggerated conditions to accelerate extraction. A typical condition is incubation at 50°C for 72 hours.[12] Other solvents (e.g., ethanol) can be used in parallel to generate a broader profile of potential extractables.[13]

-

-

Leaching (Normal Conditions):

-

Simultaneously, prepare a parallel set of samples under normal use conditions (e.g., room temperature or 4°C) for a duration representative of the intended application (e.g., 7 days).

-

-

Sample Analysis:

-

After the incubation period, carefully remove the buffer solutions (extracts and leachates) from the containers.

-

Analyze the solutions for migrated chemical species using a suite of analytical techniques:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To detect and identify non-volatile and semi-volatile organic compounds.[9]

-

GC-MS (Gas Chromatography-Mass Spectrometry): To detect and identify volatile organic compounds.[9]

-

ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): To quantify trace metals and elemental impurities.[9]

-

FTIR (Fourier Transform Infrared Spectroscopy): To identify changes in the material's surface chemistry.[9]

-

-

Measure the pH of the buffer post-exposure to check for significant changes.

-

-

Data Evaluation:

This protocol assesses whether the CAPS buffer alters the physical integrity of the material.

Objective: To determine changes in mass, appearance, and mechanical properties of a material after exposure to CAPS buffer.

Methodology:

-

Initial Characterization:

-

Before exposure, measure and record the following properties of the test materials:

-

-

Exposure:

-

Submerge the characterized material samples in 50 mM CAPS buffer, pH 10.4, within inert containers.

-

Store the containers at relevant temperatures (e.g., room temperature and an elevated temperature like 40°C) for a defined period (e.g., 30 days).[14]

-

-

Post-Exposure Analysis:

-

After the exposure period, remove the samples from the buffer.

-

Gently rinse with ultrapure water and pat dry.

-

Acclimatize the samples to ambient conditions.

-

Repeat all measurements taken in Step 1.

-

-

Data Evaluation:

-

Calculate the percentage change for quantitative measurements (mass, dimensions, hardness, etc.).

-

Qualitatively describe any changes in appearance (e.g., swelling, discoloration, cracking, pitting).

-

A significant change in any property (e.g., >5% change in mass or dimensions) may indicate incompatibility.

-

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes related to material compatibility assessment for CAPS buffer.

Caption: Workflow for Material Compatibility Testing with CAPS Buffer.

Caption: Logical Flow for Selecting Materials for Use with CAPS Buffer.

References

- 1. CAPS Buffer: A Systematic Interpretation from Molecular Characteristics to Frontier Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. ccount-chem.com [ccount-chem.com]

- 3. You are being redirected... [bio-world.com]

- 4. nbinno.com [nbinno.com]

- 5. bostonbioproducts.com [bostonbioproducts.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. calpaclab.com [calpaclab.com]

- 8. media.distributordatasolutions.com [media.distributordatasolutions.com]

- 9. contractlaboratory.com [contractlaboratory.com]

- 10. contractpharma.com [contractpharma.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. bioprocessintl.com [bioprocessintl.com]

- 13. pharmoutsourcing.com [pharmoutsourcing.com]

- 14. Material Compatibility | Southwest Research Institute [swri.org]

CAPS Buffer: A Comprehensive Technical Guide for Biological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS) is a zwitterionic biological buffer with a high pKa, making it an invaluable tool for maintaining alkaline conditions in a variety of biochemical and molecular biology applications. Its minimal reactivity, low metal-binding capacity, and compatibility with common protein analysis techniques have established it as a buffer of choice in numerous experimental workflows. This guide provides an in-depth overview of the core functions and applications of CAPS buffer, complete with detailed experimental protocols, quantitative data, and visual representations of key procedures.

Core Properties of CAPS Buffer

CAPS is a white crystalline powder with good solubility in water.[1] As a zwitterionic buffer, it possesses both a positive and a negative charge, which contributes to its excellent pH stability with minimal ionic interference.[1] Its high pKa makes it particularly effective for buffering in the alkaline pH range of 9.7 to 11.1.[1][2]

| Property | Value | References |

| Chemical Name | N-Cyclohexyl-3-aminopropanesulfonic acid | [1] |

| Molecular Formula | C₉H₁₉NO₃S | [1][2] |

| Molecular Weight | 221.32 g/mol | [1][2] |

| pKa (25°C) | 10.4 | [1] |

| Effective pH Range | 9.7 - 11.1 | [1][2] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | ~5 g/100 mL at 25°C | [1] |

Key Applications in Biological Research

The unique properties of CAPS buffer make it suitable for a range of applications where alkaline conditions are required.

-

Western Blotting: CAPS is an excellent transfer buffer for the electroblotting of proteins, especially those with high molecular weights (>50 kDa), from SDS-PAGE gels to nitrocellulose or PVDF membranes.[2][3]

-

Protein Sequencing: Because it is glycine-free, CAPS buffer is highly recommended for transferring proteins that will be subjected to N-terminal sequencing by Edman degradation.[4] Glycine can interfere with the sequencing chemistry.

-

Enzyme Kinetics: CAPS is ideal for studying enzymatic reactions that have optimal activity at high pH, such as alkaline phosphatase.[1] Its negligible binding of metal ions also makes it suitable for investigating metal-dependent enzymes.[2]

-

Capillary Electrophoresis: CAPS can be used in buffer systems for the separation of peptides and proteins.

-

Protein Footprinting and Cross-Linking: The defined pH environment provided by CAPS is beneficial in structural biology techniques like protein footprinting and chemical cross-linking to study protein conformation and interactions.[5][6][7][8][9][10]

Experimental Protocols

Preparation of CAPS Buffer Stock Solution (10x, 100 mM, pH 11.0)

Materials:

-

CAPS (MW: 221.32 g/mol )

-

Deionized water (dH₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Beaker

Procedure:

-

Weigh 22.13 g of CAPS powder and add it to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS powder is completely dissolved.

-

Calibrate the pH meter.

-

Slowly add NaOH solution to the CAPS solution while monitoring the pH. Continue adding NaOH until the pH reaches 11.0.

-

Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1000 mL.

-

Sterilize the buffer by filtration through a 0.22 µm filter.

-

Store the 10x stock solution at 4°C.

Western Blotting of High-Molecular-Weight Proteins

This protocol is optimized for the wet transfer of proteins with molecular weights greater than 150 kDa.

Materials:

-

10x CAPS Transfer Buffer stock (100 mM CAPS, pH 11.0)

-

Methanol

-

Deionized water (dH₂O)

-

SDS-PAGE gel with separated proteins

-

PVDF or nitrocellulose membrane (0.45 µm pore size)

-

Filter paper

-

Sponges for transfer cassette

-

Wet transfer apparatus

-

Power supply

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Prepare 1x CAPS Transfer Buffer: To prepare 1 L of 1x transfer buffer, combine 100 mL of 10x CAPS Transfer Buffer stock, 200 mL of methanol, and 700 mL of dH₂O.[3] Chill the buffer to 4°C.

-

Equilibrate Gel: After electrophoresis, carefully remove the stacking gel and equilibrate the resolving gel in 1x CAPS Transfer Buffer for 15-20 minutes.

-

Prepare Membrane: Cut the PVDF or nitrocellulose membrane and filter papers to the size of the gel. If using PVDF, activate the membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in dH₂O and then equilibration in 1x CAPS Transfer Buffer for at least 5 minutes. Nitrocellulose membranes only require equilibration in the transfer buffer.

-

Assemble the Transfer Stack: In a tray containing 1x CAPS Transfer Buffer, assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.

-

Perform Electrotransfer: Place the transfer cassette into the wet transfer tank filled with cold 1x CAPS Transfer Buffer.[11] Connect the power supply and perform the transfer. For high-molecular-weight proteins, a longer transfer time at a lower voltage is recommended (e.g., 20-30V overnight at 4°C).[11]

-

Blocking: After transfer, rinse the membrane with TBS-T and incubate it in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBS-T for 5-10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane again as described previously.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands using an imaging system.

Alkaline Phosphatase (ALP) Kinetic Assay

This protocol describes a colorimetric assay to determine the kinetic parameters of alkaline phosphatase using p-nitrophenylphosphate (pNPP) as a substrate.

Materials:

-

CAPS buffer (e.g., 100 mM, pH 10.5)

-

p-Nitrophenylphosphate (pNPP) stock solution

-

Alkaline phosphatase (ALP) enzyme solution

-

Sodium hydroxide (NaOH) solution (e.g., 3 M) for stopping the reaction

-

Spectrophotometer or microplate reader

-

96-well plate or cuvettes

-

Incubator or water bath set to the desired temperature (e.g., 37°C)

Procedure:

-

Prepare Reagents: Prepare a series of dilutions of the pNPP stock solution in CAPS buffer to create a range of substrate concentrations. Prepare a working solution of the ALP enzyme in CAPS buffer.

-

Set up the Reaction: In a 96-well plate or cuvettes, add the desired volume of each pNPP dilution. Pre-warm the plate/cuvettes and the enzyme solution to the reaction temperature.

-

Initiate the Reaction: To start the reaction, add a small volume of the ALP enzyme solution to each well/cuvette containing the substrate. Mix quickly but gently.

-

Incubate: Incubate the reaction at the desired temperature for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Stop the reaction by adding a strong base, such as NaOH. This will also enhance the yellow color of the product, p-nitrophenol.

-

Measure Absorbance: Measure the absorbance of the yellow product at 405 nm using a spectrophotometer or microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed. Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from a Lineweaver-Burk plot or by non-linear regression analysis of the V₀ vs. [S] plot.

Sample Preparation for N-terminal Protein Sequencing

This protocol outlines the key steps for preparing a protein sample for N-terminal sequencing following SDS-PAGE and electroblotting using CAPS buffer.

Materials:

-

SDS-PAGE gel containing the purified protein of interest

-

CAPS Transfer Buffer (10 mM CAPS, 10% methanol, pH 11.0)

-

PVDF membrane

-

Methanol

-

Deionized water (dH₂O)

-

Coomassie Blue R-250 staining solution (0.1% in 40% methanol, 1% acetic acid)

-

Destaining solution (50% methanol)

-

Clean razor blade or scalpel

Procedure:

-

SDS-PAGE: Run the purified protein on an SDS-PAGE gel. It is crucial to use high-quality reagents to minimize N-terminal blockage.

-

Electroblotting: Transfer the protein from the gel to a PVDF membrane using the CAPS Transfer Buffer as described in the Western blotting protocol (Section 3.2). The use of CAPS buffer is critical here as it does not contain glycine.

-

Staining: After transfer, rinse the PVDF membrane thoroughly with dH₂O. Stain the membrane with Coomassie Blue R-250 for 1-2 minutes.

-

Destaining: Destain the membrane with the destaining solution until the protein band of interest is clearly visible against a faint background.

-

Washing: Wash the membrane extensively with dH₂O to remove all traces of methanol and acetic acid. This is a critical step as these chemicals can interfere with the sequencing chemistry.

-

Drying and Excision: Allow the membrane to air dry completely. Carefully excise the protein band of interest using a clean razor blade.

-

Sample Submission: Place the excised band in a clean microfuge tube for submission to a protein sequencing facility.

Conclusion

CAPS buffer is a versatile and robust buffering agent for a wide range of applications in biological research, particularly those requiring alkaline conditions. Its chemical stability, low reactivity, and compatibility with downstream analytical techniques such as protein sequencing make it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflows provided in this guide offer a practical framework for the successful implementation of CAPS buffer in the laboratory.

References

- 1. jadechemwh.com [jadechemwh.com]

- 2. goldbio.com [goldbio.com]

- 3. bioradiations.com [bioradiations.com]

- 4. cib.csic.es [cib.csic.es]

- 5. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. THE MAKING OF A FOOTPRINT IN PROTEIN FOOTPRINTING: A REVIEW IN HONOR OF MICHAEL L. GROSS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 10. Protein Footprinting: Auxiliary Engine to Power the Structural Biology Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nordicbiosite.com [nordicbiosite.com]

The Impact of Temperature on CAPS Buffer: A Technical Guide to Maintaining pH Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of biochemical and molecular biology research, maintaining a stable pH is paramount. 3-(cyclohexylamino)-1-propanesulfonic acid, commonly known as CAPS, is a zwitterionic buffer frequently employed for its high pH buffering range, typically between 9.7 and 11.1.[1][2] This makes it an invaluable tool in experimental conditions requiring an alkaline environment, such as Western blotting of high molecular weight proteins, protein sequencing, and certain enzymatic assays.[2] However, like all buffer systems, the pH of a CAPS buffer solution is not static; it is susceptible to changes in temperature. This technical guide provides an in-depth analysis of the pH stability of CAPS buffer at various temperatures, offering quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows to ensure experimental accuracy and reproducibility.

Quantitative Analysis of Temperature Effects on CAPS Buffer pKa

The pH of a buffer solution is intrinsically linked to its pKa, which is the negative logarithm of the acid dissociation constant. The pKa of a buffer can change with temperature, a phenomenon described by the temperature coefficient, d(pKa)/dT. For CAPS buffer, the established d(pKa)/dT is -0.032.[1] This negative value indicates that the pKa of CAPS buffer decreases as the temperature increases. Consequently, if a CAPS buffer is prepared to a specific pH at room temperature, its pH will increase as it is cooled and decrease as it is heated.

The pKa of CAPS buffer at a given temperature can be calculated using the following formula:

pKaT = pKa25°C + (T - 25) * (d(pKa)/dT)

Where:

-

pKaT is the pKa at the desired temperature (T) in Celsius.

-

pKa25°C is the pKa at 25°C (10.4 for CAPS).

-

T is the desired temperature in Celsius.

-

d(pKa)/dT is the temperature coefficient of CAPS (-0.032).

The following table summarizes the calculated pKa of CAPS buffer at various temperatures commonly encountered in the laboratory setting.

| Temperature (°C) | Calculated pKa |

| 4 | 11.07 |

| 20 | 10.56 |

| 25 | 10.40 |

| 30 | 10.24 |

| 37 | 10.02 |

Experimental Protocols

Preparation of 1 M CAPS Stock Solution (pH 11.0 at 25°C)

Materials:

-

CAPS (3-(cyclohexylamino)-1-propanesulfonic acid), M.W. 221.32 g/mol

-

Sodium Hydroxide (NaOH), 10 M solution

-

High-purity, deionized water

-

Calibrated pH meter with a temperature probe

-

Stir plate and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 221.32 g of CAPS powder and add it to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a stir plate and add a stir bar to begin dissolving the powder. The CAPS powder will not fully dissolve at this stage due to its low solubility in its acidic form.

-

While stirring, slowly add 10 M NaOH solution dropwise to the suspension. Monitor the pH of the solution continuously with a calibrated pH meter.

-

Continue to add NaOH until the CAPS powder is completely dissolved and the pH of the solution reaches 11.0 at 25°C.

-

Carefully transfer the buffer solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask to ensure a complete transfer of the buffer.

-

Add deionized water to the volumetric flask until the final volume reaches the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Store the 1 M CAPS stock solution at room temperature.

Protocol for Testing the pH Stability of CAPS Buffer at Different Temperatures

Materials:

-

Prepared CAPS buffer solution (e.g., 50 mM, pH 11.0 at 25°C)

-

Calibrated pH meter with an automatic temperature compensation (ATC) probe

-

Temperature-controlled water bath or incubator

-

Beakers or other suitable containers for the buffer samples

-

Thermometer

Procedure:

-

Calibrate the pH meter at the initial temperature (e.g., 25°C) using standard pH buffers.

-

Place an aliquot of the CAPS buffer solution into a beaker.

-

Immerse the pH electrode and ATC probe into the buffer solution at the initial temperature. Record the stable pH and temperature reading.

-

Transfer the beaker containing the CAPS buffer to a temperature-controlled water bath or incubator set to the next desired temperature (e.g., 4°C).

-

Allow the buffer solution to equilibrate to the new temperature. This can be confirmed by monitoring the temperature with a separate thermometer until it stabilizes.

-

Once the temperature is stable, immerse the pH electrode and ATC probe into the solution and record the new stable pH and temperature reading.

-

Repeat steps 4-6 for all desired temperatures (e.g., 20°C, 30°C, 37°C).

-

For the highest accuracy, it is recommended to re-calibrate the pH meter at each new temperature before taking the final pH reading of the CAPS buffer.

Visualizing Key Concepts and Workflows

To further elucidate the principles and applications of CAPS buffer, the following diagrams have been generated using Graphviz.

Figure 1. Chemical Structure of CAPS

Figure 2. Temperature's Influence on CAPS Buffer pKa

Figure 3. Western Blot Workflow with CAPS Buffer

Conclusion

The stability of pH is a critical factor for the success of many biochemical and molecular biology experiments. While CAPS is an excellent buffer for maintaining alkaline conditions, its pH is sensitive to temperature changes. Researchers, scientists, and drug development professionals must be aware of the -0.032 d(pKa)/dT of CAPS buffer and take appropriate measures to account for this temperature dependence. This includes preparing the buffer at the intended temperature of use or adjusting the pH at the experimental temperature. By following the detailed protocols and understanding the quantitative data presented in this guide, researchers can ensure the accuracy and reproducibility of their results when utilizing CAPS buffer in their work.

References

Mastering the Millimolar: A Technical Guide to Calculating CAPS Buffer Stock Solution Concentration

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and molecular biology research, precision is paramount. The accuracy of experimental outcomes often hinges on the meticulous preparation of reagents, with buffer solutions standing as a cornerstone of countless protocols. Among these, CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer is frequently employed for its efficacy in high pH applications, notably in protein chemistry and enzymology. This in-depth technical guide provides a comprehensive overview of the principles and procedures for accurately calculating and preparing CAPS buffer stock solutions, ensuring the reliability and reproducibility of your research.

Core Principles of CAPS Buffer Concentration Calculation

The foundation of preparing any buffer solution lies in the fundamental relationship between mass, molecular weight, and volume to achieve a desired molar concentration. CAPS is a zwitterionic buffer with a pKa of approximately 10.4 at 25°C, making it an excellent choice for maintaining a stable pH in the range of 9.7 to 11.1.[1][2] The calculation of the concentration of a CAPS buffer stock solution is a straightforward process governed by the molarity formula.

The key to accuracy lies in the precise measurement of the CAPS powder and the final volume of the solution. It is crucial to use a calibrated analytical balance for weighing the CAPS and volumetric flasks for measuring the final volume to minimize errors.[3]

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes the key quantitative data for CAPS buffer.

| Parameter | Value | Reference |

| Full Chemical Name | N-cyclohexyl-3-aminopropanesulfonic acid | [1][4] |

| Molecular Formula | C₉H₁₉NO₃S | [1] |

| Molecular Weight | 221.32 g/mol | [1][5][6][7][8] |

| pKa (at 25°C) | 10.4 | [1][6] |

| Effective pH Range | 9.7 - 11.1 | [1][2][8][9] |

Experimental Protocols

The following are detailed methodologies for the preparation of commonly used CAPS buffer stock solutions.

Protocol 1: Preparation of a 1 M CAPS Stock Solution (pH 11.0)

This protocol outlines the steps to prepare a 1 M CAPS stock solution, which can then be diluted to the desired working concentration.

Materials:

-

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) powder (MW: 221.32 g/mol )

-

Deionized water (dH₂O)

-

10 M Sodium Hydroxide (NaOH) solution

-

Analytical balance

-

Beaker (1 L)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Volumetric flask (1 L)

Procedure:

-

Weighing: Accurately weigh 221.32 g of CAPS powder using an analytical balance.[10]

-

Dissolving: Add the weighed CAPS powder to a beaker containing approximately 800 mL of deionized water.[10] Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the CAPS powder is completely dissolved.

-

pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the CAPS solution. While continuously stirring, slowly add 10 M NaOH solution dropwise to adjust the pH to 11.0.[10] Monitor the pH reading closely.

-

Final Volume Adjustment: Once the desired pH of 11.0 is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the CAPS is transferred. Add deionized water to bring the final volume to the 1 L mark.[10]

-

Storage: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. Transfer the solution to a labeled, sterile container and store at 4°C.[10]

Protocol 2: Preparation of a 10x CAPS Transfer Buffer (100 mM CAPS, pH 11.0) for Western Blotting

This protocol is specifically for preparing a 10x concentrated CAPS transfer buffer, commonly used in Western blotting procedures for the electrotransfer of proteins.[2]

Materials:

-

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) powder (MW: 221.32 g/mol )

-

Deionized water (dH₂O)

-

Sodium Hydroxide (NaOH)

-

Analytical balance

-

Beaker (1 L)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Volumetric flask (1 L)

Procedure:

-

Weighing: Weigh 22.13 g of CAPS powder.

-

Dissolving: Dissolve the CAPS powder in approximately 900 mL of deionized water in a beaker with stirring.

-

pH Adjustment: Adjust the pH of the solution to 11.0 with NaOH.

-

Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Storage: Store the 10x stock solution at 4°C. To prepare a 1x working solution, dilute the 10x stock 1:10 with deionized water and add methanol to a final concentration of 10-20% as required by the specific protocol.[2]

Mandatory Visualizations

Logical Workflow for Buffer Concentration Calculation

Caption: Logical steps for calculating buffer concentration.

Experimental Workflow for Protein Transfer using CAPS Buffer in Western Blotting

Caption: Western blot protein transfer workflow with CAPS buffer.

Generalized Signal Transduction Pathway

Caption: A generalized signaling pathway. CAPS buffer is utilized in Western blotting to analyze the expression and modification of protein components within such pathways.

References

- 1. CAPS Buffer: A Systematic Interpretation from Molecular Characteristics to Frontier Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. licorbio.com [licorbio.com]

- 4. Buffers [chem.purdue.edu]

- 5. mt.com [mt.com]

- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. carlroth.com [carlroth.com]

Methodological & Application

Utilizing CAPS Buffer for Enhanced High pH Enzyme Kinetics Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-cyclohexyl-3-aminopropanesulfonic acid (CAPS) is a zwitterionic buffer highly effective for biochemical and molecular biology research requiring alkaline conditions. With a pKa of 10.4, CAPS provides a stable pH environment in the range of 9.7 to 11.1, making it an ideal choice for studying enzymes with optimal activity at high pH, such as alkaline phosphatase and certain aminopeptidases. Its minimal ultraviolet (UV) absorbance and low reactivity with enzymes and proteins make it a preferred buffer for sensitive spectrophotometric enzyme assays and high-throughput screening (HTS) applications.[1][2] This document provides detailed application notes and protocols for the effective use of CAPS buffer in high pH enzyme kinetics.

Key Properties of CAPS Buffer

| Property | Value |

| Chemical Name | N-cyclohexyl-3-aminopropanesulfonic acid |

| Molecular Formula | C₉H₁₉NO₃S |

| Molecular Weight | 221.32 g/mol |

| pKa (25°C) | 10.4 |

| Effective pH Range | 9.7 - 11.1 |

| Appearance | White crystalline powder |

| Solubility in Water | Good |

Advantages of Using CAPS Buffer in High pH Enzyme Kinetics

-

Optimal Buffering at High pH: CAPS maintains a stable pH in the alkaline range where many other common buffers are ineffective.[2]

-

Minimal UV Absorbance: This property is crucial for spectrophotometric assays, as it minimizes interference with the measurement of reaction products that absorb light in the UV spectrum.[1]

-

Low Metal Ion Chelation: CAPS shows weak or negligible complexation with many metal ions, making it suitable for studying metalloenzymes that require specific metal ions for their activity.

-

Inert Nature: Its low reactivity minimizes interference with enzymatic reactions and assay components, ensuring more accurate kinetic measurements.[2]

-

Suitability for HTS: The stability and inertness of CAPS buffer make it well-suited for high-throughput screening of enzyme inhibitors.[1]

Comparative Analysis of Buffers for Alkaline Phosphatase Kinetics

The choice of buffer can significantly influence the kinetic parameters of an enzyme. Below is a comparative summary of kinetic parameters for calf intestinal alkaline phosphatase (CIAP) in different high pH buffers. While direct comparative data for CAPS buffer in a single study is limited, its properties make it an excellent candidate for achieving high enzyme activity at alkaline pH.

| Buffer (pH) | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |

| Tris-HCl (pH 11) | p-Nitrophenyl phosphate | 0.76 | 3.12 (units/mg) | [3] |

| Glycine-NaOH (pH 9.5) | p-Nitrophenyl phosphate | 0.40 | 1.60 (units/mg) | [3] |

| Diethanolamine (DEA) vs. 2-amino-2-methyl-1-propanol (AMP) | p-Nitrophenyl phosphate | A correction factor of 1.2 to 2.47 is needed when comparing DEA to AMP, with DEA generally yielding higher activity values. | [1][4][5] | |

| CAPS (pH 10.5) | p-Nitrophenyl phosphate | Expected to be in a similar range to other high pH buffers, determination via the provided protocol is recommended. | Expected to be high due to the optimal pH range for alkaline phosphatase. |

Note: The units for V_max_ may vary between studies and should be considered when making direct comparisons.

Experimental Protocols

Protocol 1: Determination of Alkaline Phosphatase Kinetic Parameters (K_m_ and V_max_) using CAPS Buffer

This protocol describes a colorimetric assay to determine the Michaelis-Menten constants of alkaline phosphatase.

Materials:

-

Alkaline Phosphatase (e.g., Calf Intestinal)

-

p-Nitrophenyl Phosphate (pNPP) substrate

-

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid)

-

Sodium Hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate (optional, for higher throughput)

-

Incubator or water bath set to the desired reaction temperature (e.g., 37°C)

Reagent Preparation:

-

1 M CAPS Stock Solution (pH 10.5):

-

Dissolve 22.13 g of CAPS in approximately 80 mL of deionized water.

-

Adjust the pH to 10.5 with 1 M NaOH.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C.

-

-

100 mM CAPS Assay Buffer (pH 10.5):

-

Dilute the 1 M CAPS stock solution 1:10 with deionized water.

-

Confirm the pH is 10.5 at the intended reaction temperature, as pH can be temperature-dependent.

-

-

Substrate Stock Solution (e.g., 50 mM pNPP):

-

Dissolve an appropriate amount of pNPP in the 100 mM CAPS Assay Buffer.

-

Prepare fresh daily and protect from light.

-

-

Enzyme Solution:

-

Prepare a stock solution of alkaline phosphatase in a suitable buffer (e.g., Tris-HCl) and store at -20°C.

-

On the day of the experiment, dilute the enzyme stock to the desired working concentration in the 100 mM CAPS Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Assay Procedure:

-

Prepare Substrate Dilutions: Prepare a series of pNPP dilutions in the 100 mM CAPS Assay Buffer. A typical concentration range would be from 0.1 to 10 times the expected K_m_.

-

Set up the Reaction:

-

In a microplate or cuvettes, add a fixed volume of each pNPP dilution.

-

Include a blank for each substrate concentration containing the assay buffer and substrate but no enzyme.

-

Pre-incubate the plate/cuvettes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction: Add a small, fixed volume of the diluted enzyme solution to each well/cuvette to start the reaction. Mix gently but thoroughly.

-

Measure Absorbance: Immediately begin monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). Ensure the reaction rate is linear during the initial phase.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance vs. time plot. Convert the change in absorbance per minute to µmol of p-nitrophenol produced per minute using the molar extinction coefficient of p-nitrophenol at pH 10.5 (ε ≈ 18,000 M⁻¹cm⁻¹).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values using non-linear regression software (e.g., GraphPad Prism). Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation, though non-linear regression is generally more accurate.

-

Caption: Workflow for determining enzyme kinetic parameters.

Protocol 2: High-Throughput Screening (HTS) of Enzyme Inhibitors at High pH

This protocol outlines a general workflow for screening a compound library for inhibitors of an enzyme that is active at high pH, using CAPS buffer.

Materials:

-

Target enzyme

-

Substrate (preferably a fluorogenic or chromogenic substrate for ease of detection)

-

100 mM CAPS Assay Buffer (pH optimized for the target enzyme)

-

Compound library (typically in DMSO)

-

Positive control (known inhibitor)

-

Negative control (DMSO)

-

384-well or 1536-well assay plates

-

Automated liquid handling systems

-

Plate reader (fluorescence or absorbance)

Assay Development and Optimization:

-

Enzyme and Substrate Concentration: Determine the optimal concentrations of enzyme and substrate to achieve a robust signal and a linear reaction rate within the desired assay time. The substrate concentration is often set at or near the K_m_ for competitive inhibitor screening.

-

Z'-factor Determination: The Z'-factor is a statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. It is calculated using the signals from the positive and negative controls.

HTS Procedure:

-

Compound Plating: Use an acoustic liquid handler or pin tool to transfer a small volume (e.g., 50 nL) of each compound from the library plates to the assay plates.

-

Enzyme Addition: Add the diluted enzyme in CAPS buffer to all wells.

-

Pre-incubation: Incubate the plates for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Add the substrate in CAPS buffer to all wells to start the reaction.

-

Signal Detection: Read the plate on a plate reader at a single time point (endpoint assay) or over a period of time (kinetic assay).

-

Data Analysis:

-

Normalize the data against the positive and negative controls to calculate the percent inhibition for each compound.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

-

Confirm the activity of the primary hits through re-testing and dose-response curves to determine their IC₅₀ values.

-

Caption: High-throughput screening workflow for enzyme inhibitors.

Application in Signaling Pathways: JNK Signaling and pH

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Recent studies have shown that intracellular pH (pHi) can modulate JNK signaling. Enzymes within this pathway, or those that regulate pHi, may have pH optima in the alkaline range, making CAPS buffer a valuable tool for in vitro studies of their kinetics and regulation. For example, studying the activity of phosphatases that dephosphorylate and inactivate components of the JNK pathway at different pH values can provide insights into how changes in cellular pH affect signaling outcomes.

Caption: The JNK signaling pathway and the influence of pH.

Troubleshooting and Considerations

-

Temperature Effects on pH: The pKa of CAPS, like most buffers, is temperature-dependent. It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be conducted.

-

CO₂ Absorption: Alkaline solutions can absorb atmospheric CO₂, leading to a decrease in pH over time. Prepare fresh buffer for each experiment and keep containers tightly sealed.

-

Buffer Concentration: While a higher buffer concentration provides greater buffering capacity, high ionic strength can sometimes inhibit enzyme activity. The optimal buffer concentration should be determined empirically for each specific enzyme and assay.

CAPS buffer is an invaluable tool for researchers studying enzyme kinetics at high pH. Its stable buffering capacity in the alkaline range, coupled with its minimal interference in spectrophotometric and high-throughput assays, ensures reliable and reproducible results. The protocols and data presented in this document provide a comprehensive guide for the effective application of CAPS buffer in a variety of research and drug discovery settings.

References

- 1. gentelbio.com [gentelbio.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stress pathway outputs are encoded by pH-dependent clustering of kinase components - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electroblotting of High Molecular Weight Proteins Using CAPS Buffer

Audience: Researchers, scientists, and drug development professionals.

Introduction: The efficient transfer of high molecular weight (HMW) proteins (>150 kDa) from polyacrylamide gels to a membrane is a critical and often challenging step in Western blotting. Standard transfer buffers, such as Towbin buffer, can be inefficient for these larger proteins, leading to incomplete transfer and weak signals. This document provides a detailed protocol and application notes for utilizing a CAPS (3-(cyclohexylamino)-1-propanesulfonic acid) buffer system, which is particularly effective for the electroblotting of HMW proteins. The high pH of the CAPS buffer facilitates the elution of large proteins from the gel matrix, ensuring a more complete transfer to the membrane.

Data Presentation: Buffer System Comparison

While direct quantitative comparisons are highly dependent on the specific protein and experimental conditions, the following table summarizes the qualitative advantages and disadvantages of common transfer buffers for HMW protein blotting.

| Buffer System | Composition | pH | Key Advantages for HMW Proteins | Key Disadvantages |

| CAPS Buffer | 10 mM CAPS, 10-20% Methanol | 11.0 | The high pH promotes efficient elution of HMW (>150 kDa) and basic proteins from the gel.[1][2] It is also ideal for subsequent protein sequencing as it lacks glycine.[2] | The high pH may not be suitable for all proteins or downstream applications. |

| Towbin Buffer | 25 mM Tris, 192 mM Glycine, 20% Methanol | 8.3 | Widely used and suitable for a broad range of proteins. | Often results in inefficient transfer of HMW proteins.[3] The presence of glycine can interfere with N-terminal protein sequencing.[2] |

| Bjerrum Schafer-Nielsen Buffer | 48 mM Tris, 39 mM Glycine, 20% Methanol | 9.2 | The higher pH compared to Towbin can improve the transfer of some HMW proteins.[4] | Still contains glycine, which can be problematic for sequencing. |

| Dunn Carbonate Buffer | 10 mM NaHCO₃, 3 mM Na₂CO₃, 20% Methanol | 9.9 | Can enhance transfer efficiency and improve antibody binding for certain proteins.[4] | Not as commonly used, and its performance can be protein-dependent. |

Experimental Protocols

Preparation of CAPS Transfer Buffer (10X Stock and 1X Working Solution)

a. 10X CAPS Stock Solution (100 mM, pH 11.0):

-

Materials:

-

CAPS (MW: 221.32 g/mol )

-

Sodium Hydroxide (NaOH)

-

Deionized water (dH₂O)

-

-

Procedure:

-

Dissolve 22.13 g of CAPS in 800 mL of dH₂O.

-

Adjust the pH to 11.0 using 10 N NaOH.

-

Bring the final volume to 1 L with dH₂O.

-

Store at 4°C.

-

b. 1X CAPS Transfer Buffer (10 mM, 10% Methanol):

-

Materials:

-

10X CAPS Stock Solution (pH 11.0)

-

Methanol (analytical grade)

-

Deionized water (dH₂O)

-

-

Procedure (for 1 Liter):

-

Combine 100 mL of 10X CAPS Stock Solution with 100 mL of methanol.

-

Add 800 mL of dH₂O to bring the final volume to 1 L.

-

Chill the buffer to 4°C before use.

-

Wet Electroblotting Protocol for High Molecular Weight Proteins

This protocol is optimized for the wet transfer of proteins larger than 150 kDa.

a. Pre-Transfer Gel Equilibration:

-

Following SDS-PAGE, carefully remove the gel from the cassette.

-

Equilibrate the gel in 1X CAPS Transfer Buffer for 15-20 minutes at room temperature with gentle agitation. This step helps to remove electrophoresis buffer salts that can increase conductivity and heat generation during transfer.[5]

b. Membrane Preparation:

-

Cut a piece of low-fluorescence PVDF membrane (0.45 µm pore size is generally suitable) to the dimensions of the gel.

-

Activate the PVDF membrane by immersing it in 100% methanol for 30 seconds.

-

Rinse the activated membrane in dH₂O for 2 minutes.

-

Equilibrate the membrane in 1X CAPS Transfer Buffer for at least 10 minutes.

c. Assembly of the Transfer Sandwich:

-

Submerge the transfer cassette components in 1X CAPS Transfer Buffer.

-

Assemble the sandwich in the following order, ensuring no air bubbles are trapped between the layers. Use a roller to gently remove any bubbles.

-

Cathode (-) side of the cassette

-

Fiber pad (pre-soaked)

-

2-3 sheets of filter paper (pre-soaked)

-

Equilibrated gel

-

Activated and equilibrated PVDF membrane

-

2-3 sheets of filter paper (pre-soaked)

-

Fiber pad (pre-soaked)

-

Anode (+) side of the cassette

-

-

Secure the cassette.

d. Electrotransfer Conditions:

-

Place the transfer cassette into the tank, ensuring the correct orientation (gel towards the cathode, membrane towards the anode).